(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
- δ 1.45 (s, 9H) : tert-butyl group.
- δ 3.20–4.10 (m, 8H) : Protons of the diazepine and pyridazine rings.
- δ 4.70 (dd, J = 12.8, 5.5 Hz, 1H) : Methine proton adjacent to the phthalimide group.
- δ 7.85–7.95 (m, 4H) : Aromatic protons of the phthalimide moiety.
¹³C NMR (126 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
- ESI-MS (m/z) : 414.20 [M+H]⁺ (calc. 413.47).
- Major fragments at m/z 356.12 (loss of tert-butoxy group) and m/z 160.08 (phthalimide ion).
Properties
IUPAC Name |
tert-butyl (4S,7R)-7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-22(2,3)30-21(29)17-11-7-13-23-12-6-10-16(20(28)25(17)23)24-18(26)14-8-4-5-9-15(14)19(24)27/h4-5,8-9,16-17H,6-7,10-13H2,1-3H3/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFFIGGGRCEFT-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN2N1C(=O)C(CCC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN2N1C(=O)[C@@H](CCC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743448 | |
| Record name | tert-Butyl (1S,9R)-9-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106928-01-2, 106927-97-3 | |
| Record name | 6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid, 9-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)octahydro-10-oxo-, 1,1-dimethylethyl ester, (1S-trans)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106928-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (1S,9R)-9-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-10-oxooctahydro-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1S,9R)-tert-Butyl 9-(1,3-dioxoisoindolin-2-yl)-10-oxooctahydro-1H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate, with the CAS number 106927-97-3, is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 413.47 g/mol. Its structural features include:
- Dioxoisoindolin moiety
- Pyridazino and diazepine rings
- A tert-butyl group contributing to lipophilicity
The compound exhibits a LogP value of 1.41, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds similar to this compound. For example, diarylmethane derivatives have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of apoptotic pathways and signaling proteins such as AKT and ERK .
| Compound | Activity | Mechanism |
|---|---|---|
| Diarylmethane | High inhibition of cancer cell proliferation | Modulation of phospho-p38 and phospho-Akt pathways |
| (1S,9R) Compound | Potentially similar due to structural analogies | Needs further investigation |
Neuropharmacological Effects
The structural characteristics of this compound suggest possible neuropharmacological applications. Compounds with similar diazepine structures are often studied for their anxiolytic and sedative effects. The interactions with GABA receptors could be a potential area for exploration.
Research Findings
A review of existing literature reveals limited but promising findings regarding the biological activity of this compound:
- In Vitro Studies : Preliminary tests indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
- Molecular Docking Studies : Computational studies suggest potential binding interactions with key biological targets involved in cancer progression and neuropharmacology. These findings warrant further experimental validation.
Case Studies
Although specific case studies on this compound are scarce, related compounds have been documented:
Case Study 1: Diarylmethane Derivative
A study demonstrated that a diarylmethane derivative exhibited significant anticancer activity by inducing apoptosis in colorectal cancer cells through the activation of caspase pathways. The study highlighted the importance of structural features in enhancing biological activity .
Case Study 2: Diazepine Analog
Another research focused on diazepine analogs showed promising results in reducing anxiety-like behaviors in animal models. This reinforces the potential utility of diazepine-containing compounds in neuropharmacology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with three analogs, focusing on structural features, physicochemical properties, and applications.
Comparison with (1S,9S)-tert-Butyl 9-Amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate
This analog (stereochemistry: 1S,9S) replaces the 1,3-dioxoisoindolin-2-yl group with an amino (-NH₂) substituent. Key differences include:
- Functional Group Reactivity: The amino group enables nucleophilic reactions (e.g., acylations, alkylations), whereas the dioxoisoindolin-2-yl group acts as a phthalimide-based protecting group, removable via hydrazinolysis .
- Applications: The amino variant is likely used in peptide mimetics, while the target compound’s dioxoisoindolinyl group enhances stability during multi-step syntheses .
Comparison with Pyridazino[1,2-a][1,2]diazepine Derivatives Lacking the tert-Butyl Group
Compounds without the tert-butyl carbamate (e.g., 6H-Pyridazino[1,2-a][1,2]diazepine-1-carboxylic acid) exhibit:
- Reduced Steric Hindrance : The absence of the bulky tert-butyl group increases reactivity at the carboxylate position, making such derivatives suitable for direct coupling reactions .
- Lower Molecular Weight : Simplified analogs (e.g., molecular weight ~300–350 g/mol) may offer improved solubility but reduced stability under acidic conditions .
Comparison with Non-Pyridazino-diazepine Heterocycles (e.g., 2,3-Difluoropyridin-4-ol)
While 2,3-Difluoropyridin-4-ol (CAS: 1227579-00-1) shares heterocyclic features, its monocyclic pyridine structure and fluorine substituents confer distinct properties:
- Electrophilic Reactivity : Fluorine atoms enhance electrophilic substitution reactions, contrasting with the target compound’s nucleophile-friendly dioxoisoindolinyl group .
- Applications : Fluorinated pyridines are common in medicinal chemistry (e.g., kinase inhibitors), whereas the target compound is tailored for macrocyclic syntheses .
Data Table: Key Properties of Compared Compounds
Research Findings and Industrial Relevance
- Scalability : The target compound is produced at kilogram scale, indicating robust industrial utility .
- Stability : The tert-butyl carbamate and dioxoisoindolinyl groups enhance stability during storage (moisture ≤0.5%) and acidic/basic reaction conditions .
- Stereoselectivity : The 1S,9R configuration is critical for enantioselective syntheses, as evidenced by its use in chiral catalyst systems (inferred from structural analogs) .
Preparation Methods
Nucleophilic Substitution and Ring Closure
The pyridazino[1,2-a]diazepine core is constructed via a three-step sequence starting from 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone. Nucleophilic substitution with N-benzyl-N-(3-hydroxypropyl)amine introduces a diamine sidechain, forming the precursor 4,5-(N-benzyl-N-3-hydroxypropyl)amino derivative. Subsequent treatment with thionyl chloride yields the chloropropyl intermediate, which undergoes Bechamp reduction (Fe in acetic acid) to generate the primary amine. Cyclization in dimethylformamide (DMF) with potassium carbonate at 110°C for 40 hours closes the diazepine ring, achieving a 48% yield of the bicyclic structure.
Introduction of the tert-Butyl Carboxylate Group
Tf2NH-Catalyzed tert-Butylation
The tert-butyl carboxylate group is introduced via a novel tert-butylation method using bis(trifluoromethanesulfonyl)imide (Tf2NH) and tert-butyl acetate. This approach avoids hazardous reagents like phosgene and achieves superior yields compared to traditional methods. For example, treating a carboxylic acid intermediate with 1.1 equivalents of Tf2NH in tert-butyl acetate at 0°C for 2 hours affords the tert-butyl ester in 86% yield. The reaction’s mild conditions preserve sensitive functional groups, such as ketones and halides, which are critical for subsequent transformations.
Table 1: Comparative tert-Butylation Yields
| Substrate | Catalyst Loading | Yield (%) | Reference |
|---|---|---|---|
| Hydrocinnamic acid | 2 mol% Tf2NH | 76 | |
| Amino acid derivative | 1.1 eq Tf2NH | 86 | |
| Bromophenyl carboxylic acid | 10 mol% Tf2NH | 66 |
Attachment of the 1,3-Dioxoisoindolin-2-yl Moiety
Phthalimide Coupling via Nucleophilic Substitution
The 1,3-dioxoisoindolin-2-yl group is introduced through a two-step process. First, phthalic anhydride is fused with urea at 140°C to form phthalimide. Reaction with hydrazine hydrate in ethanol at 85°C generates 2-aminoisoindoline-1,3-dione, which is coupled to the diazepine core’s amine group using phenyl carbamate derivatives in dichloromethane. Monitoring via TLC (toluene/ethyl acetate/formic acid, 5:4:1) ensures reaction completion, yielding 48–66% of the target adduct.
Optimization of Coupling Conditions
Key parameters include:
-
Solvent : Dichloromethane minimizes side reactions.
-
Base : Potassium carbonate in DMF facilitates deprotonation.
-
Temperature : Room temperature avoids decomposition of sensitive intermediates.
Stereochemical Control and Final Compound Formation
Asymmetric Synthesis Strategies
While none of the sources detail enantioselective steps for this compound, analogous syntheses employ chiral auxiliaries or catalysts. For instance, patent WO2017028798A1 describes pyridazinone derivatives synthesized via resolution using chiral column chromatography. Applying similar techniques to the diazepine intermediate could yield the desired (1S,9R) configuration.
Final Deprotection and Purification
The tert-butyl group is stable under basic and reductive conditions but cleaved selectively with trifluoroacetic acid (TFA) in dichloromethane. Subsequent crystallization from ethanol/water mixtures affords the pure title compound.
Comparative Analysis of Synthetic Routes
Q & A
Q. What advanced spectroscopic methods characterize the compound’s solid-state polymorphism?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
